molecular formula C24H24N2O2 B11486926 N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-4-(dimethylamino)benzamide

N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-4-(dimethylamino)benzamide

Cat. No.: B11486926
M. Wt: 372.5 g/mol
InChI Key: DVFQPLOCCCKYQP-UHFFFAOYSA-N
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Description

N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-4-(dimethylamino)benzamide is a complex organic compound that features a dibenzofuran moiety linked to a benzamide structure

Preparation Methods

The synthesis of N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-4-(dimethylamino)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the dibenzofuran moiety: This can be achieved through a cyclization reaction of appropriate precursors under acidic conditions.

    Alkylation: The dibenzofuran intermediate is then alkylated using a suitable alkylating agent to introduce the 1-methylethyl group.

    Amidation: The final step involves the reaction of the alkylated dibenzofuran with 4-(dimethylamino)benzoyl chloride in the presence of a base to form the desired benzamide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-4-(dimethylamino)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)-4-(dimethylamino)benzamide can be compared with other similar compounds, such as:

    N-(2-dibenzo[b,d]furan-2-yl-1-methylethyl)amine hydrochloride: This compound shares the dibenzofuran moiety but differs in the functional groups attached.

    2-dibenzo[b,d]furan-2-yl-1,3-benzothiazole:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-(1-dibenzofuran-2-ylpropan-2-yl)-4-(dimethylamino)benzamide

InChI

InChI=1S/C24H24N2O2/c1-16(25-24(27)18-9-11-19(12-10-18)26(2)3)14-17-8-13-23-21(15-17)20-6-4-5-7-22(20)28-23/h4-13,15-16H,14H2,1-3H3,(H,25,27)

InChI Key

DVFQPLOCCCKYQP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

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